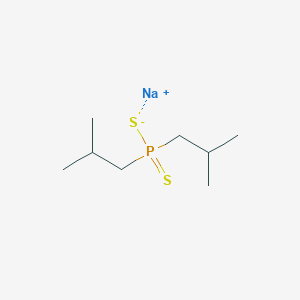
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE can be synthesized through the reaction of diisobutylphosphine with sulfur and sodium hydroxide. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sodium bis(2-methylpropyl)phosphinodithioate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phosphinodithioates .
Scientific Research Applications
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the mining industry as a flotation agent for the separation of minerals.
Mechanism of Action
The mechanism of action of sodium bis(2-methylpropyl)phosphinodithioate involves its interaction with molecular targets through its phosphinodithioate group. This interaction can lead to the stabilization or destabilization of certain molecular structures, depending on the specific application. The compound’s surfactant properties also play a crucial role in its mechanism of action, facilitating the formation of micelles and enhancing the solubility of hydrophobic molecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium diisobutyldithiophosphinate
- Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt
- Bis(2-methylpropyl)dithiophosphinic acid sodium salt
Uniqueness
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE stands out due to its unique combination of properties, including its high emulsifying, wetting, and dispersing capabilities. These properties make it particularly valuable in applications requiring efficient surfactants and flotation agents .
Properties
CAS No. |
13360-78-6 |
|---|---|
Molecular Formula |
C8H19NaPS2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |
InChI Key |
UIQQXHHMGXBPQH-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)[S-].[Na+] |
Canonical SMILES |
CC(C)CP(=S)(CC(C)C)S.[Na] |
Key on ui other cas no. |
13360-78-6 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















